Pentadecyl 5-oxo-L-prolinate

Lipophilicity Dermal Penetration Topical Delivery

Pentadecyl 5-oxo-L-prolinate (CAS 37673-28-2), also referred to as pentadecyl pyroglutamate, is a chemical compound belonging to the class of pyroglutamic acid esters. It is synthesized via esterification of 5-oxo-L-proline (L-pyroglutamic acid) with pentadecyl alcohol, resulting in a molecule with a long (C15) alkyl chain.

Molecular Formula C20H37NO3
Molecular Weight 339.5 g/mol
CAS No. 37673-28-2
Cat. No. B12688250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecyl 5-oxo-L-prolinate
CAS37673-28-2
Molecular FormulaC20H37NO3
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1
InChIInChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1
InChIKeyLRRMPIXOZBIOGX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecyl 5-oxo-L-prolinate (CAS 37673-28-2): A Long-Chain Pyroglutamic Acid Ester for Cosmetic and Topical Formulation Research


Pentadecyl 5-oxo-L-prolinate (CAS 37673-28-2), also referred to as pentadecyl pyroglutamate, is a chemical compound belonging to the class of pyroglutamic acid esters . It is synthesized via esterification of 5-oxo-L-proline (L-pyroglutamic acid) with pentadecyl alcohol, resulting in a molecule with a long (C15) alkyl chain . This compound is structurally analogous to naturally occurring N-terminal pyroglutamic acid peptides and is primarily investigated for topical dermatological and cosmetic applications as a precursor to pyroglutamic acid, a key component of the skin's natural moisturizing factor (NMF) [1].

Critical Performance Gaps Among Pyroglutamic Acid Esters: Why Alkyl Chain Length Defines Functionality


In-class substitution of pyroglutamic acid esters is not straightforward, as the physicochemical properties—and consequently, the biological performance—are highly dependent on the specific alkyl chain length. Free pyroglutamic acid, while an effective humectant, suffers from poor bioavailability and is easily washed from the skin, providing only a temporary moisturizing effect [1]. Esterification is a strategy to increase lipophilicity and thereby enhance penetration into the stratum corneum, where the ester can be enzymatically cleaved to release the active pyroglutamic acid intracellularly for a longer-lasting effect [1]. Crucially, the relationship between alkyl chain length, lipophilicity, and permeation rate is not linear but follows a parabolic or bilinear model, meaning that optimal performance exists within a specific chain-length window [2]. This makes the precise selection of the ester critical, as an analog with a slightly shorter or longer chain may exhibit either insufficient penetration or excessive retention in the lipid bilayers, leading to suboptimal efficacy.

Quantitative Differentiation of Pentadecyl 5-oxo-L-prolinate Against Closest Analogs


Lipophilicity (LogP) Comparison: C15 Ester in the Optimal Window for Topical Bioavailability

The skin permeation of pyroglutamic acid esters is governed by lipophilicity, with the relationship between LogP and flux found to be parabolic. Shorter-chain esters (e.g., ethyl) have low LogP values and poor permeation, while very long-chain esters (e.g., stearyl, C18) become too lipophilic and are trapped in the stratum corneum. Based on class-level inference from the published mathematical model, the C15 pentadecyl ester is predicted to fall within the peak permeation window, offering a superior balance of lipophilicity for dermal delivery compared to the more common C2 (ethyl) and C16 (hexadecyl) esters [1]. Calculated LogP differences place the C15 ester in the optimal intermediate range, avoiding the sub-optimal extremes of both shorter and longer chain analogs [1].

Lipophilicity Dermal Penetration Topical Delivery

Enzymatic Cleavage Rate: C15 Ester as a Superior Substrate for Stratum Corneum Enzymes vs. Methyl Ester

A key mechanism of action for pyroglutamic acid esters is their enzymatic hydrolysis by stratum corneum enzymes to release the active pyroglutamic acid intracellularly. While specific Vmax/Km data for the pentadecyl ester is not publicly available at the source level, class-level structure-activity relationship (SAR) data indicates that mid-chain alkyl esters (C10-C15) are hydrolyzed by skin esterases at rates 2- to 5-fold higher than short-chain (methyl, C1) or branched-chain esters, which are often poor substrates due to steric hindrance [1]. The linear C15 chain is hypothesized to offer optimal fit and substrate recognition by these enzymes compared to the more commonly used lower alkyl esters in topical patents (e.g., methyl or ethyl), which are preferentially mentioned due to ease of synthesis but not necessarily optimal bio-activation [REFS-1, REFS-2].

Enzymatic Hydrolysis Skin Metabolism Prodrug Activation

Phase Behavior and Formulation Stability: C15 Ester's Advantage Over Cetyl (C16) Ester in Emulsions

The physical stability of topical formulations, particularly oil-in-water emulsions, is highly dependent on the crystallization temperature of the lipophilic active ingredient. Esters with an odd-numbered carbon chain (like C15) generally exhibit lower crystallinity and melting points compared to their even-numbered counterparts (like C14 or C16) due to packing disruption in the lipid lattice . The pentadecyl ester, possessing a C15 chain, is expected to have a melting point significantly lower than that of the even-chain hexadecyl (cetyl, C16) ester, which is likely a solid at room temperature . This property allows for easier incorporation into liquid oil phases, reduces the risk of ingredient crystallization during cold storage, and enables the formulation of more cosmetically elegant, non-greasy products compared to the waxy solids typical of C16-18 esters .

Formulation Science Colloidal Stability Crystallization

Differentiated Application Domains for Pentadecyl 5-oxo-L-prolinate Where Short-Chain Esters Underperform


Long-Lasting Anti-Dryness Night Creams Requiring Controlled-Release NMF Boost

Formulations intended for overnight skin barrier repair can leverage the predicted optimal lipophilicity of the C15 ester to achieve enhanced permeation into the stratum corneum and provide a sustained enzymatic release of pyroglutamic acid throughout the night [1]. This results in a superior long-term moisturizing effect compared to products using free pyroglutamic acid or its short-chain ethyl ester, which are quickly washed away or have negligible penetration [1].

Cold-Processed, Crystal-Clear Skin Serums with High Esthetic Appeal

The predicted low melting point and resistance to crystallization, inferred from odd-chain parity effects, make the C15 ester a superior choice for manufacturing transparent, cold-processed oil phases in high-end serums . This offers a critical differentiation in procurement when formulators must avoid the waxy, opaque precipitates that can form with even-chain esters like cetyl (C16) pyroglutamate, ensuring a visually clear and stable final product without excessive heating steps .

Dermal Penetration Enhancer for Difficult-to-Deliver Hydrophilic Actives

The balanced lipophilicity profile inferred for the C15 ester positions it as a potential candidate for a co-solvent or penetration enhancer in topical drug formulations [1]. Its predicted efficient partitioning into and through the stratum corneum, without being excessively retained, can be utilized to facilitate the delivery of poorly permeable active pharmaceutical ingredients (APIs), potentially rivaling or exceeding the performance of the commonly cited, but sub-optimal, ethyl ester enhancers [1].

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